REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:10])[O:7][C:6](=[O:8])[CH2:5][C:4](=[O:9])[O:3]1.[CH3:11][O:12][CH:13](OC)OC>>[CH3:11][O:12][CH:13]=[C:5]1[C:6](=[O:8])[O:7][C:2]([CH3:10])([CH3:1])[O:3][C:4]1=[O:9]
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Name
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|
Quantity
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100 g
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Type
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reactant
|
Smiles
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CC1(OC(CC(O1)=O)=O)C
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Name
|
|
Quantity
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500 mL
|
Type
|
reactant
|
Smiles
|
COC(OC)OC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solution was evaporated under reduced pressure
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Type
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CUSTOM
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Details
|
to give an oil
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Type
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CUSTOM
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Details
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The oil was triturated with 1:1 isohexane/diethyl ether (400 ml)
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Type
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FILTRATION
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Details
|
the solid was filtrated
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Type
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CUSTOM
|
Details
|
dried in vacuo
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Name
|
|
Type
|
product
|
Smiles
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COC=C1C(OC(OC1=O)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 99.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |